N-Diphenylmethylene-4-bromoaniline
Overview
Description
N-Diphenylmethylene-4-bromoaniline is an organic compound that belongs to the family of diphenylmethane derivatives. It is a yellowish crystalline powder that is sparingly soluble in water but soluble in organic solvents. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Analysis
- N-Diphenylmethylene-4-bromoaniline derivatives have been synthesized and analyzed for their structural properties. For example, Wei-guo Gao (2015) prepared N-diphenylphosphoryl-4-bromoaniline, analyzing its structure through X-ray diffraction, revealing monoclinic crystals with specific dimensions and angles (Gao, 2015).
Electrochemical Studies
- The electrochemical oxidation of derivatives of 4-bromoaniline, including N-Diphenylmethylene-4-bromoaniline, has been studied in acetonitrile solution. The research by M. Kádár et al. (2001) delved into the oxidation mechanisms and the formation of brominated anilines and other compounds in these solutions (Kádár et al., 2001).
Reaction Mechanisms
- The reactions involving derivatives of N-Diphenylmethylene-4-bromoaniline have been extensively studied. Toda and Takehira (1972) researched the reactions of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with potassium hydroxide, detailing the reaction mechanisms and intermediates formed (Toda & Takehira, 1972).
Computational and Experimental Studies
- The dielectric relaxation and dipole moment of compounds, including 4-Bromoaniline derivatives, have been explored both experimentally and through computational studies. Research by C. Maridevarmath et al. (2017) focused on understanding these parameters in dilute solutions, which is crucial for applications in materials science (Maridevarmath et al., 2017).
Synthesis and Characterization
- The synthesis and characterization of derivatives like 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine have been conducted to understand their structural and luminescent properties. Gao Xi-cun's (2008) work is an example of this, contributing to our understanding of these complex molecules (Gao Xi-cun, 2008).
Environmental Implications
- Certain derivatives of N-Diphenylmethylene-4-bromoaniline have been studied for their environmental impact, particularly in relation to estrogenicity. Meerts et al. (2001) examined the estrogenic potencies of various PBDE congeners and hydroxylated PBDEs, providing insights into their potential environmental and health effects (Meerts et al., 2001).
properties
IUPAC Name |
N-(4-bromophenyl)-1,1-diphenylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-17-11-13-18(14-12-17)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXSMIWPAKJPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451919 | |
Record name | N-Diphenylmethylene-4-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Diphenylmethylene-4-bromoaniline | |
CAS RN |
53847-33-9 | |
Record name | N-Diphenylmethylene-4-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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